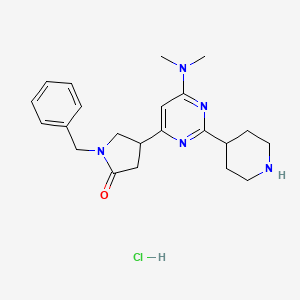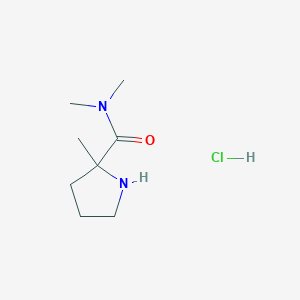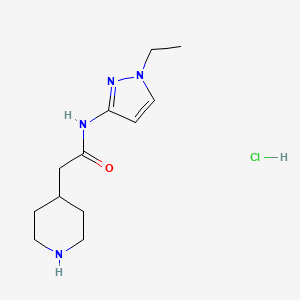
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
説明
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, commonly known as DMPP, is a piperidine derivative with a pyrimidine ring that has methyl substituents at the 4 and 6 positions. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including DMPP, has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular formula of DMPP is C11H19Cl2N3. It contains a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a pyrimidine ring that has methyl substituents at the 4 and 6 positions.Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
The molecular weight of DMPP is 264.19 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.科学的研究の応用
Hydrogen-bonded Structures and Conformation
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, a compound with a pyrimidine ring structure, shows significant differences in supramolecular aggregation in similar compounds due to the readiness with which highly-substituted pyrimidine rings can be distorted from planarity (Trilleras et al., 2008).
Antimicrobial Activity
Compounds with the pyrimidine structure, including derivatives of 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, have been synthesized and characterized, showing potential antimicrobial activity against different bacterial and fungal strains. Some derivatives have also demonstrated the potential to induce bacterial cell membrane rupture and disintegration, as confirmed by field emission scanning electron microscopic analysis (Bhat & Begum, 2021).
Insecticidal and Antibacterial Potential
Derivatives of 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This highlights the versatile applications of these compounds in the field of agriculture and medicine (Deohate & Palaspagar, 2020).
Corrosion Inhibition
Piperidine derivatives, including those related to 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand the adsorption behaviors and inhibition efficiencies of these compounds, which are significant in industrial applications to prevent metal corrosion (Kaya et al., 2016).
将来の方向性
The future directions in the research of piperidine derivatives like DMPP could involve the development of more efficient synthesis methods, exploration of new reactions, and discovery of potential drugs containing the piperidine moiety . The pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety, were covered .
特性
IUPAC Name |
4,6-dimethyl-2-piperidin-2-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-5-3-4-6-12-10;;/h7,10,12H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROWPWPXMUHJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCCN2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride](/img/structure/B1402524.png)
![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)








